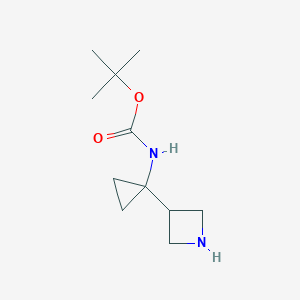
2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid (OPP) is a heterocyclic organic compound belonging to the class of compounds known as pyridinecarboxylic acids. OPP is a colorless crystalline solid that is soluble in water and has the molecular formula C7H7NO3. OPP has been used in a wide range of scientific and industrial applications, including as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a catalyst in the production of polymers.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
In analytical chemistry, this compound is utilized for its reactivity and ability to form complexes with various analytes. It serves as a chromatographic standard due to its well-defined properties, which are essential for method calibration and validation in high-performance liquid chromatography (HPLC) .
Biopharma Production
The compound finds application in the biopharmaceutical industry, particularly in the synthesis of novel pharmaceuticals . Its structure is key in the development of small molecule drugs, serving as a precursor or an intermediate in the synthesis of more complex compounds .
Molecular Diversity
2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid: is significant in the exploration of molecular diversity. It is used to create a variety of heterocyclic compounds , which are central to the discovery of new drugs with unique biological activities .
Synthesis of Fused Heterocycles
This compound is instrumental in the synthesis of fused heterocycles . Researchers utilize it to construct four-membered to seven-membered heterocycles, many of which exhibit unique biological activities and are of interest in medicinal chemistry .
Proteomics Research
In proteomics, the compound is used in the study of protein interactions and functions. It can act as a modifying agent to help elucidate the structure-activity relationships of proteins, aiding in the understanding of disease mechanisms and the development of targeted therapies .
Drug Research and Development
Due to its structural features, 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid is valuable in drug research and development. It’s involved in the synthesis of compounds that are tested for their pharmacological properties, contributing to the creation of new medications .
Chemical Synthesis
The compound is also used in general chemical synthesis processes. Its reactivity makes it a versatile building block for constructing a wide range of organic molecules, which can have applications in various industries beyond pharmaceuticals .
Educational Research
In academic settings, this compound is often used in educational research to teach advanced organic synthesis techniques. It provides a practical example for students to learn about the synthesis and characterization of complex organic compounds .
Eigenschaften
IUPAC Name |
2-oxo-6-pyridin-2-yl-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10-7(11(15)16)4-5-9(13-10)8-3-1-2-6-12-8/h1-6H,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLVHZXQLBWLKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C(=O)N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615800 |
Source


|
| Record name | 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid | |
CAS RN |
56304-42-8 |
Source


|
| Record name | 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)


![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)
![6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1321563.png)

